2-Phenyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine
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Overview
Description
6-Phenylpyridine-2-boronic acid pinacol ester is an organoboron compound widely used in organic synthesis, particularly in the Suzuki–Miyaura coupling reaction. This compound is valued for its stability and reactivity, making it a versatile reagent in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 6-phenylpyridine-2-boronic acid pinacol ester typically involves the halogen–metal exchange followed by borylation. This method is fundamental for the preparation of pyridinylboronic acids and esters and remains the least expensive and most reliable large-scale preparation method .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of pinacol as a protecting group for the boronic acid. The reaction components are heated to reflux in toluene, followed by evaporation of the solvent to yield the desired product .
Chemical Reactions Analysis
Types of Reactions: 6-Phenylpyridine-2-boronic acid pinacol ester undergoes various chemical reactions, including:
Suzuki–Miyaura Coupling: This reaction forms carbon-carbon bonds and is widely used in the synthesis of biaryl compounds.
Protodeboronation: This reaction involves the removal of the boronic ester group, often using a radical approach.
Deboronative Radical Chain Reaction: This reaction converts pinacol boronic esters into iodides, bromides, chlorides, and thioethers.
Common Reagents and Conditions:
Suzuki–Miyaura Coupling: Palladium catalysts and bases such as potassium carbonate are commonly used.
Protodeboronation: Radical initiators and hydrogen sources are typically employed.
Deboronative Radical Chain Reaction: Sulfonyl radical traps are used for the formation of nitriles and allylated compounds.
Major Products:
Suzuki–Miyaura Coupling: Biaryl compounds.
Protodeboronation: Hydrocarbons.
Deboronative Radical Chain Reaction: Halides, thioethers, nitriles, and allylated compounds.
Scientific Research Applications
6-Phenylpyridine-2-boronic acid pinacol ester is extensively used in scientific research due to its versatility:
Mechanism of Action
The mechanism of action of 6-phenylpyridine-2-boronic acid pinacol ester in the Suzuki–Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst forms a bond with the halogenated substrate, resulting in the oxidation of palladium.
Transmetalation: The boronic ester transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex releases the coupled product, regenerating the palladium catalyst.
Comparison with Similar Compounds
- Phenylboronic acid pinacol ester : Used in similar coupling reactions but with different reactivity profiles.
- Isopropenylboronic acid pinacol ester : Another boronic ester used in organic synthesis with distinct reactivity.
- 6-Quinolineboronic acid pinacol ester : Used in the synthesis of heterocyclic compounds.
Uniqueness: 6-Phenylpyridine-2-boronic acid pinacol ester is unique due to its specific structure, which imparts distinct reactivity and stability, making it particularly useful in the synthesis of complex organic molecules and pharmaceuticals.
Properties
Molecular Formula |
C17H20BNO2 |
---|---|
Molecular Weight |
281.2 g/mol |
IUPAC Name |
2-phenyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
InChI |
InChI=1S/C17H20BNO2/c1-16(2)17(3,4)21-18(20-16)15-12-8-11-14(19-15)13-9-6-5-7-10-13/h5-12H,1-4H3 |
InChI Key |
XSYHMNBSHIUSPK-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NC(=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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